2,4-Dichloro-1-(trichloromethyl)benzene 2,4-Dichloro-1-(trichloromethyl)benzene 2,4,alpha,alpha,alpha-pentachlorotoluene is a white crystalline powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 13014-18-1
VCID: VC21084106
InChI: InChI=1S/C7H3Cl5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
SMILES: C1=CC(=C(C=C1Cl)Cl)C(Cl)(Cl)Cl
Molecular Formula: C7H3Cl5
Molecular Weight: 264.4 g/mol

2,4-Dichloro-1-(trichloromethyl)benzene

CAS No.: 13014-18-1

Cat. No.: VC21084106

Molecular Formula: C7H3Cl5

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-1-(trichloromethyl)benzene - 13014-18-1

Specification

CAS No. 13014-18-1
Molecular Formula C7H3Cl5
Molecular Weight 264.4 g/mol
IUPAC Name 2,4-dichloro-1-(trichloromethyl)benzene
Standard InChI InChI=1S/C7H3Cl5/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H
Standard InChI Key KZSNBJMYJWDVTK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C(Cl)(Cl)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(Cl)(Cl)Cl
Melting Point 115 to 120 °F (NTP, 1992)

Introduction

Chemical Structure and Properties

Molecular Structure

2,4-Dichloro-1-(trichloromethyl)benzene features a benzene ring with three key substituents: two chlorine atoms at positions 2 and 4, and a trichloromethyl group (-CCl₃) at position 1. This structure results in a molecule with a total of five chlorine atoms, contributing to its unique chemical behavior and applications.

Physical Properties

The compound exists as a white to off-white crystalline powder under standard conditions. Its physical properties are summarized in the table below:

PropertyValue
CAS Number13014-18-1
Molecular FormulaC₇H₃Cl₅
Molecular Weight264.36 g/mol
Melting Point49°C
Boiling Point288°C
Density1.5935 g/cm³ (estimated)
Refractive Index1.5939 (estimated)
Flash Point>112°C
LogP5.18 at 25°C
Physical FormSolid (white crystalline powder)
SolubilitySparingly soluble in chloroform, slightly soluble in methanol, insoluble in water

The high LogP value of 5.18 indicates significant lipophilicity, which influences its environmental behavior and biological interactions. This property suggests that the compound has a tendency to accumulate in fatty tissues and may persist in certain environmental compartments .

Spectroscopic Characteristics

The spectroscopic profile of 2,4-Dichloro-1-(trichloromethyl)benzene includes distinctive features that are useful for its identification and purity assessment. Fourier Transform Infrared Spectroscopy (FT-IR) can be used to identify the characteristic C-Cl stretching vibrations, typically observed around 750 cm⁻¹. For structural confirmation and purity assessment, a combination of analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 2,4-Dichloro-1-(trichloromethyl)benzene typically involves chlorination of appropriately substituted toluene derivatives. The traditional approach often starts with 2,4-dichlorotoluene, which undergoes further chlorination to introduce the trichloromethyl group at position 1. This process requires careful control of reaction conditions to minimize the formation of unwanted byproducts.

Modern Synthetic Approaches

More recent synthetic methodologies have explored alternative routes to improve yield and selectivity. A notable example is described in a patent that outlines a method for synthesizing a similar compound, 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. This approach uses 2,4-dichlorofluorobenzene and carbon tetrachloride (CCl₄) as starting materials, with the reaction facilitated by an ionic liquid catalyst, specifically 1,2-bis(N-methylimidazolium)ethane chloroaluminate .

While this patent describes the synthesis of a fluorinated derivative, the core methodology could potentially be adapted for the synthesis of 2,4-Dichloro-1-(trichloromethyl)benzene by using appropriate starting materials. The use of ionic liquids as reaction media offers potential advantages in terms of recyclability and reduced environmental impact.

Chemical Reactivity

General Reactivity Patterns

The reactivity of 2,4-Dichloro-1-(trichloromethyl)benzene is influenced by both the chlorine substituents on the benzene ring and the trichloromethyl group. Generally, aromatic halogenated organic compounds like this one exhibit relatively low reactivity, with reactivity decreasing as the degree of halogen substitution increases. The presence of the electron-withdrawing chlorine atoms affects the electron distribution in the benzene ring, influencing its susceptibility to various types of reactions .

Specific Reaction Types

Several types of reactions are characteristic of 2,4-Dichloro-1-(trichloromethyl)benzene:

Nucleophilic Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of aromatic acid chlorides and related compounds.

Hydrolysis: Under specific conditions, especially in the presence of water or basic media, the compound can undergo hydrolysis reactions, potentially converting the trichloromethyl group to a carboxylic acid derivative.

Reduction: Reduction reactions can be used to convert the trichloromethyl group to less halogenated derivatives, providing a pathway to a range of substituted toluenes.

Compatibility Considerations

2,4-Dichloro-1-(trichloromethyl)benzene may be incompatible with certain chemical agents. These include strong oxidizing and reducing agents, as well as amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. These incompatibilities should be considered when planning reactions or handling procedures involving this compound .

Applications and Uses

Industrial Applications

The primary industrial application of 2,4-Dichloro-1-(trichloromethyl)benzene is in the synthesis of aromatic acid chlorides . These acid chlorides serve as crucial intermediates in the production of various specialty chemicals, including:

Pharmaceuticals: The compound can be used as a precursor in the synthesis of certain pharmaceutical ingredients, contributing to the development of medicinal compounds.

Agrochemicals: The derivative products of 2,4-Dichloro-1-(trichloromethyl)benzene find applications in the development of agricultural chemicals, including potential herbicides or pesticides.

Fine Chemicals: The compound serves as a building block for the synthesis of various fine chemicals used in specialized applications.

Research Applications

In research settings, 2,4-Dichloro-1-(trichloromethyl)benzene is valuable as a model compound for studying the behavior and reactivity of chlorinated aromatic compounds. Its well-defined structure and reactivity make it useful for investigating reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships in various chemical systems.

Environmental Impact

Environmental Fate

The high lipophilicity of 2,4-Dichloro-1-(trichloromethyl)benzene (LogP 5.18) suggests potential for bioaccumulation in environmental systems. Like many chlorinated aromatic compounds, it may persist in certain environmental compartments, particularly in sediments and soils with high organic content.

The compound's low water solubility limits its mobility in aquatic environments, but it may adsorb to soil particles and organic matter. Degradation pathways in the environment may include photolysis, hydrolysis under specific conditions, and potentially biodegradation by specialized microbial communities.

Regulatory Considerations

As a chlorinated organic compound with potential environmental persistence and toxicity concerns, 2,4-Dichloro-1-(trichloromethyl)benzene may be subject to various regulatory frameworks governing the production, use, and disposal of hazardous chemicals. These regulations vary by jurisdiction but often include requirements for risk assessment, exposure control, and waste management.

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